Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-
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Overview
Description
Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]- is a complex organic compound with the molecular formula C23H36N4O5. This compound is known for its unique structure, which includes a piperazine ring and a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(2-(1-pyrrolidinyl)ethoxy)aniline with N,N’-di-BOC-1H-1-guanidine pyrazole under specific conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]-
- Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 4-nitrophenyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the piperazine ring and tert-butyl ester group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H34N5O4- |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[N-tert-butyl-N'-[3-(4-methylpiperazin-1-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C22H35N5O4/c1-21(2,3)27(20(30)31-22(4,5)6)18(24-19(28)29)23-16-9-8-10-17(15-16)26-13-11-25(7)12-14-26/h8-10,15H,11-14H2,1-7H3,(H,23,24)(H,28,29)/p-1 |
InChI Key |
JGOUAHRLMLJZNS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(C(=NC1=CC(=CC=C1)N2CCN(CC2)C)NC(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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